N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative featuring a 5-chloro-2-methylphenyl group and a 4-fluorobenzyl substituent. The dihydropyridine core confers a partially saturated six-membered ring with keto functionality at position 6, while the carboxamide linkage at position 3 connects to the aromatic substituents.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2/c1-13-2-6-16(21)10-18(13)23-20(26)15-5-9-19(25)24(12-15)11-14-3-7-17(22)8-4-14/h2-10,12H,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRNFZIRSSDGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorinated methylphenyl and fluorinated phenylmethyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated and fluorinated groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide exhibit antifungal properties. A study involving a series of 1,6-dihydropyridine derivatives demonstrated their effectiveness against various fungal strains, highlighting the potential of such compounds in treating fungal infections .
Antibacterial Properties
The compound has also been evaluated for antibacterial activity. In vitro studies have shown that related dihydropyridine derivatives possess significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Chromobacterium violaceum. This suggests that this compound may serve as a lead compound for developing new antibacterial agents .
Anticancer Potential
Recent computational studies have identified structural requirements for anticancer activity in similar compounds. The pharmacophoric models suggest that modifications to the dihydropyridine structure can enhance its efficacy against cancer cell lines, indicating a promising avenue for further research into its anticancer properties .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | Reflux in solvent |
| 2 | Substitution | Chloro/Fluoro compounds | Base-catalyzed conditions |
| 3 | Finalization | Carboxylic acid derivatives | Acidic workup |
Case Study: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of dihydropyridine derivatives for antifungal activity. The researchers found that certain modifications to the phenyl groups significantly enhanced antifungal potency against Candida albicans, suggesting that this compound could be a candidate for further development in antifungal therapies .
Case Study: Antibacterial Screening
In another study focused on antibacterial screening, derivatives similar to this compound were tested against multiple bacterial strains. Results indicated a strong correlation between structural modifications and increased antibacterial activity, paving the way for future drug design efforts aimed at combating resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Comparative Insights
Core Heterocycle Differences: The target compound’s 1,6-dihydropyridine core provides partial saturation, which may enhance conformational flexibility compared to fully aromatic pyridine (e.g., ) or pyrimidine (e.g., ) cores. Saturation could influence binding kinetics to targets like kinases or ion channels .
Substituent Effects: Fluorinated Groups: The 4-fluorophenylmethyl group in the target compound and 4-fluorobenzyl in contribute to moderate lipophilicity (clogP ~3–4), whereas the trifluoromethyl group in significantly increases clogP (~5), enhancing blood-brain barrier penetration but risking toxicity . Chloro vs. In contrast, the 4-methoxyphenyl group in donates electron density, which may alter binding affinity in redox-sensitive systems .
Functional Group Modifications: The hydroxyl group in introduces polarity, improving aqueous solubility but possibly reducing oral bioavailability.
Hypothesized Pharmacological Implications
- Target Affinity : The carboxamide group in all compounds is critical for H-bonding with proteases or kinases. The dihydropyridine core in the target compound and may favor interactions with NADPH-dependent enzymes .
- Metabolic Stability : The trifluoromethyl group in likely confers resistance to cytochrome P450 oxidation, whereas the hydroxyl group in may predispose it to glucuronidation.
- Selectivity : The 2-methyl group in the target compound’s phenyl ring could reduce off-target effects by limiting steric clashes compared to bulkier substituents in .
Biological Activity
N-(5-chloro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Features:
- Molecular Weight : Approximately 303.76 g/mol
- Functional Groups : Contains a carboxamide group, a dihydropyridine ring, and halogen substitutions that may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various derivatives related to this compound.
In Vitro Studies
- Antibacterial Activity : The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated significant antibacterial effects, with some derivatives showing MIC values as low as 0.22 μg/mL .
- Mechanism of Action : The antibacterial activity was attributed to the ability of the compound to inhibit bacterial DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition .
Table 1: Antimicrobial Activity Summary
| Compound Derivative | Bacterial Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 | DNA gyrase inhibitor |
| Escherichia coli | 0.25 | DHFR inhibitor |
Anticancer Activity
The compound has also been investigated for its anticancer properties.
Case Studies
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induced apoptosis in cancer cells through the activation of caspase pathways. Notably, it exhibited a significant reduction in cell viability at concentrations above 10 μM .
- Synergistic Effects : When combined with conventional chemotherapeutics, such as doxorubicin, the compound showed enhanced cytotoxicity against resistant cancer cell lines, suggesting potential for use in combination therapies .
Other Biological Activities
Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:
- Anti-inflammatory Properties : Preliminary studies indicate that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
- Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of neurotransmitter levels and reduction of oxidative stress markers in neuronal cell cultures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
